molecular formula C7H11NOS B11825511 2,2-Dimethylpropanecarbonylisothiocyanate

2,2-Dimethylpropanecarbonylisothiocyanate

Cat. No.: B11825511
M. Wt: 157.24 g/mol
InChI Key: LURZKZNDLSFLHH-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanecarbonyl isothiocyanate is an organic compound with the molecular formula C6H9NOS and a molecular weight of 143.21 g/mol . It is known for its unique chemical structure, which includes an isothiocyanate group (N=C=S) attached to a 2,2-dimethylpropanecarbonyl moiety. This compound is utilized in various scientific research applications due to its reactivity and versatility.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpropanecarbonyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethylpropanecarbonyl isothiocyanate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,2-dimethylpropanecarbonyl isothiocyanate involves the reactivity of the isothiocyanate group (N=C=S). This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and other biological effects . The molecular targets and pathways involved include:

Comparison with Similar Compounds

2,2-Dimethylpropanecarbonyl isothiocyanate can be compared with other isothiocyanates, such as phenyl isothiocyanate and allyl isothiocyanate. While all these compounds share the isothiocyanate functional group, they differ in their reactivity and applications:

Uniqueness: 2,2-Dimethylpropanecarbonyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in synthetic chemistry and biological research .

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

3,3-dimethylbutanoyl isothiocyanate

InChI

InChI=1S/C7H11NOS/c1-7(2,3)4-6(9)8-5-10/h4H2,1-3H3

InChI Key

LURZKZNDLSFLHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N=C=S

Origin of Product

United States

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